molecular formula C23H31F3N6O2S B10938325 N-(3-ethoxypropyl)-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide

N-(3-ethoxypropyl)-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide

Cat. No.: B10938325
M. Wt: 512.6 g/mol
InChI Key: NXQAZFZMQQWPQK-UHFFFAOYSA-N
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Description

“N~1~-(3-ETHOXYPROPYL)-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE” is a complex organic compound that features a variety of functional groups, including an ethoxypropyl group, an isopropylphenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-(3-ETHOXYPROPYL)-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE” typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
  • Introduction of the isopropylphenyl and trifluoromethyl groups via electrophilic aromatic substitution or other suitable methods.
  • Attachment of the ethoxypropyl group through nucleophilic substitution.
  • Final coupling with hydrazinecarbothioamide to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

“N~1~-(3-ETHOXYPROPYL)-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE” can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions would vary depending on the specific transformation desired, but could include a range of temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the aromatic ring or other parts of the molecule.

Scientific Research Applications

Chemistry

In chemistry, “N~1~-(3-ETHOXYPROPYL)-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE” may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential therapeutic properties. Its various functional groups may interact with biological targets, making it a candidate for drug development. Research could focus on its activity against specific diseases or its ability to modulate biological pathways.

Industry

In industry, the compound may find applications in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which “N~1~-(3-ETHOXYPROPYL)-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N~1~-(3-ETHOXYPROPYL)-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE” might include other pyrazolo[1,5-a]pyrimidine derivatives, as well as compounds with similar functional groups, such as trifluoromethyl-substituted aromatic compounds or hydrazinecarbothioamide derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its specific structure. This combination may confer unique properties, such as specific reactivity or biological activity, that are not found in other similar compounds.

Properties

Molecular Formula

C23H31F3N6O2S

Molecular Weight

512.6 g/mol

IUPAC Name

1-(3-ethoxypropyl)-3-[[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]thiourea

InChI

InChI=1S/C23H31F3N6O2S/c1-4-34-11-5-10-27-22(35)30-29-21(33)18-13-20-28-17(12-19(23(24,25)26)32(20)31-18)16-8-6-15(7-9-16)14(2)3/h6-9,13-14,17,19,28H,4-5,10-12H2,1-3H3,(H,29,33)(H2,27,30,35)

InChI Key

NXQAZFZMQQWPQK-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=S)NNC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)C(C)C)C(F)(F)F

Origin of Product

United States

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